Product packaging for 1-[3-(3-Piperidyl)propyl]piperidine(Cat. No.:)

1-[3-(3-Piperidyl)propyl]piperidine

Cat. No.: B8608114
M. Wt: 210.36 g/mol
InChI Key: WWRFLCOUICZHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Piperidyl)propyl]piperidine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a distinctive structure comprising two piperidine rings, a nitrogen-containing heterocycle that is a fundamental building block in the development of numerous bioactive molecules . The piperidine ring is a ubiquitous structural motif found in a wide array of approved pharmaceuticals and investigational compounds, underscoring its paramount importance in drug discovery . Piperidine-containing compounds are frequently investigated for their potential interactions with the central nervous system. For instance, the piperidine nucleus is a key component in several classes of pharmaceuticals, including antipsychotics, anticholinesterases for neurodegenerative disease research, and monoamine oxidase (MAO) inhibitors . The specific molecular architecture of this compound, with its two linked cyclic amines, makes it a valuable scaffold for developing novel ligands for various neurological targets. Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules. Its structure is conducive to structural diversification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties . Potential applications for derivatives of this compound span across multiple research domains, including the development of potential treatments for neurodegenerative conditions like Alzheimer's disease, psychiatric disorders, and as tool compounds for probing biological pathways . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26N2 B8608114 1-[3-(3-Piperidyl)propyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(3-piperidin-3-ylpropyl)piperidine

InChI

InChI=1S/C13H26N2/c1-2-9-15(10-3-1)11-5-7-13-6-4-8-14-12-13/h13-14H,1-12H2

InChI Key

WWRFLCOUICZHAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2CCCNC2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 3 3 Piperidyl Propyl Piperidine

Rearrangement Processes

The study of rearrangement reactions in piperidine-containing molecules is a significant area of organic synthesis, offering pathways to structurally diverse and complex nitrogen heterocycles. While specific mechanistic studies on the rearrangement of 1-[3-(3-piperidyl)propyl]piperidine are not extensively documented in publicly available literature, it is possible to infer potential rearrangement pathways based on the known reactivity of similar N-alkylpiperidines and related heterocyclic systems. These rearrangements often involve the formation of reactive intermediates and can be promoted by various catalytic or reaction conditions.

Rearrangement reactions involving the piperidine (B6355638) scaffold can be broadly categorized based on the nature of the skeletal transformation. These include ring expansion, ring contraction, and rearrangements involving substituents, often driven by the formation of more stable intermediates. For a molecule like this compound, potential rearrangement processes could be initiated at several sites, including the piperidine rings or the propyl linker.

One plausible avenue for rearrangement involves the formation of a carbocation intermediate on the propyl chain. Under acidic conditions, protonation of one of the nitrogen atoms could be followed by a series of hydride or alkyl shifts, potentially leading to a more stable carbocation. Such carbocation rearrangements are fundamental in organic chemistry and can occur in reactions like the SN1, E1, and some alkene addition reactions masterorganicchemistry.commasterorganicchemistry.com. For instance, if a carbocation were to form at the C-1 or C-2 position of the propyl chain, a hydride shift from an adjacent carbon could occur to generate a more stable secondary or tertiary carbocation, if such a possibility exists within the molecule's framework.

Another potential rearrangement pathway for piperidine derivatives involves ring-rearrangement metathesis (RRM). This powerful synthetic method has been utilized for the stereoselective synthesis of various substituted piperidine alkaloids researchgate.net. Although typically applied to unsaturated systems to construct the piperidine ring, the principles of metathesis could be conceptually applied to understand potential skeletal reorganizations under specific catalytic conditions.

Furthermore, rearrangements of the piperidine ring itself, such as ring expansion to form seven-membered azepane rings or contraction to pyrrolidines, are known transformations. These processes are often catalyzed by transition metals or proceed through strained intermediates like vinylaziridines mdpi.com. For this compound, such a rearrangement would likely require significant activation, for instance, through the introduction of unsaturation or specific functional groups on the piperidine rings that are not present in the parent molecule.

It is important to note that without specific experimental data on this compound, the discussion of its rearrangement processes remains speculative and is based on analogous reactivity patterns observed in other piperidine-containing compounds. Detailed mechanistic investigations, including computational studies and isotopic labeling experiments, would be necessary to elucidate the specific rearrangement pathways available to this molecule.

Table of Potential Rearrangement Types in Piperidine Systems

Rearrangement TypeGeneral MechanismPotential Applicability to this compound
Carbocation Rearrangement Formation of a carbocation followed by hydride or alkyl shifts to a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.comPlausible on the propyl linker under acidic conditions, though significant structural change is unlikely without further functionalization.
Ring-Rearrangement Metathesis (RRM) Olefin metathesis cascade leading to the formation and rearrangement of ring structures. researchgate.netNot directly applicable to the saturated parent molecule but relevant for unsaturated derivatives.
Ring Expansion/Contraction Transformation of the piperidine ring into a larger or smaller ring, often via strained intermediates or metal catalysis. mdpi.comUnlikely for the parent compound without specific activating groups or harsh reaction conditions.
Favorskii Rearrangement Rearrangement of α-halo ketones to carboxylic acid derivatives. youtube.comNot directly applicable but illustrates a type of skeletal rearrangement that can occur in functionalized piperidones.

Detailed research into the synthesis of various substituted piperidines has revealed a multitude of reaction pathways, including cyclization, cycloaddition, and functional group interconversion. youtube.comnih.govorganic-chemistry.orgwhiterose.ac.ukyoutube.com These studies provide a foundation for understanding the fundamental reactivity of the piperidine nucleus, which is essential for predicting and potentially controlling rearrangement processes. For example, the synthesis of 3-substituted piperidines can be achieved through various methods, including the catalytic enantioselective addition of arylboronic acids to pyridine (B92270). acs.org While not a rearrangement, this highlights the sophisticated control that can be exerted over piperidine functionalization.

Theoretical and Computational Studies of 1 3 3 Piperidyl Propyl Piperidine

Conformational Analysis and Molecular Geometries

The flexibility of the propyl linker and the two piperidine (B6355638) rings in 1-[3-(3-Piperidyl)propyl]piperidine allows for a multitude of possible three-dimensional arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's physical, chemical, and biological properties.

Ab Initio and Density Functional Theory (DFT) Calculations

To elucidate the most stable conformations of this compound, researchers would typically employ ab initio and Density Functional Theory (DFT) calculations. These quantum mechanical methods can predict the geometric parameters and relative energies of different conformers.

DFT methods, such as B3LYP, are often used in conjunction with a basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate energies. mdpi.com Such calculations would identify the lowest energy conformers, corresponding to the most stable shapes of the molecule. For a molecule like this compound, key parameters to be determined would include the dihedral angles of the propyl chain and the puckering of the two piperidine rings (chair, boat, or twist-boat conformations).

Table 1: Illustrative Data from DFT-based Conformational Search of a Piperidine Derivative

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)Piperidine Ring 1 ConformationPiperidine Ring 2 Conformation
1 0.00178.5ChairChair
2 1.2565.2ChairChair
3 2.80-70.1Twist-BoatChair

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of the conformational flexibility and the transitions between different states. nih.govresearchgate.net

An MD simulation of this compound would reveal how the molecule explores its conformational space in a simulated environment, such as in a solvent like water. This would help in understanding the range of shapes the molecule can adopt at a given temperature and the energy barriers between different conformations. Such simulations are valuable for understanding how the molecule might interact with biological targets. rsc.org

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and intermolecular interactions. Computational methods can provide a detailed picture of the electronic structure of this compound.

Frontier Molecular Orbital Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The electron density would likely be concentrated around the nitrogen atoms of the piperidine rings, making them potential sites for protonation or interaction with electron-deficient species.

Table 2: Illustrative FMO Data for a Piperidine Derivative

ParameterValue (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap 7.7

Note: This table is illustrative and does not represent actual data for this compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. These maps are useful for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive potential (colored blue) are electron-poor and can act as hydrogen bond donors.

For this compound, the ESP map would likely show negative potential around the nitrogen atoms due to the lone pair of electrons, and positive potential on the hydrogen atoms attached to the nitrogen and carbon atoms.

Structure-Reactivity and Selectivity Relationships (SRSR)

By systematically modifying the structure of this compound and calculating the resulting changes in properties, computational methods can help establish structure-reactivity and structure-selectivity relationships (SRSR). For example, one could study how substitutions on the piperidine rings or changes in the length of the propyl chain affect the molecule's conformational preferences, electronic properties, and potential interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) studies on related piperidine derivatives have been used to build models that correlate molecular descriptors (such as electronic properties, size, and shape) with biological activity. researchgate.netscispace.com While no specific QSAR studies on this compound are available, such an approach could be used to predict its potential biological activities based on its computed properties.

Computational Prediction of Reaction Pathways and Energy Barriers

The synthesis of this compound involves the formation of C-N and C-C bonds to assemble the final structure. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these synthetic reactions, predicting the most likely pathways, and calculating the associated energy barriers.

A plausible synthetic route could involve the reductive amination of a 3-substituted piperidine precursor with a propyl aldehyde derivative connected to the second piperidine ring. DFT calculations can model the entire reaction coordinate for such a transformation. This involves identifying the structures of reactants, transition states, intermediates, and products.

For instance, in the synthesis of piperidine-based heterocycles, DFT calculations have been used to predict the activation barrier for key steps like cyclization. acs.orgacs.org In one study, the barrier for the cyclotrimerization of methanimine, a simple precursor for N-heterocycles, was calculated to be a substantial 39.3 kcal/mol, indicating the conditions needed to control the reaction. acs.orgacs.org Similarly, for the synthesis of this compound, theorists would calculate the energy profiles for competing reaction pathways. This allows chemists to select optimal conditions (catalyst, temperature, solvent) to favor the desired product and minimize byproducts.

Table 1: Representative Energy Barriers in Piperidine Synthesis (Illustrative)

Reaction StepMethodBasis SetCalculated Barrier (kcal/mol)Reference
Methanimine CyclotrimerizationDFT (PBE0-D3)def2-TZVP39.3 acs.orgacs.org
Aza-Diels–Alder CyclizationDFT (PBE0-D3)def2-TZVPVaries with diene acs.orgacs.org

This table is illustrative and shows the type of data generated in computational studies of piperidine synthesis.

These computational models provide atomistic-level insights that are often difficult to obtain through experimental means alone, guiding the rational design of efficient synthetic strategies.

Theoretical Studies on Regio- and Stereoselectivity

Regio- and stereoselectivity are critical aspects of synthesizing complex molecules like this compound, which has a chiral center at the C3 position of one of the piperidine rings. Theoretical studies can predict and rationalize the observed selectivity.

Regioselectivity: In reactions involving unsymmetrical intermediates, such as the functionalization of a piperidine ring, computational models can predict which position is more likely to react. This is often achieved by analyzing the electronic structure (e.g., atomic charges, frontier molecular orbitals) of the reacting species.

Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energy barriers of the transition states leading to different stereoisomers. DFT calculations are frequently employed to model these transition states and predict the diastereomeric or enantiomeric excess. For example, studies on the C-H functionalization of N-Boc-piperidine have utilized chiral dirhodium catalysts. nih.gov Computational modeling of the catalyst-substrate complex can explain why a particular stereoisomer is formed preferentially by revealing the specific non-covalent interactions that stabilize one transition state over another. nih.govrsc.org In one case, DFT studies confirmed that a tetrasubstituted piperidine product preferred a boat conformation over the typical chair conformation, a finding that was validated by X-ray analysis. rsc.org

The development of highly substituted piperidines often relies on stereoselective methods like catalytic hydrogenation or asymmetric cyclopropanation. nih.govajchem-a.comnih.gov Computational analysis helps in understanding the role of the catalyst and substrate in controlling the stereochemical outcome, facilitating the synthesis of enantiomerically pure compounds. ajchem-a.comwhiterose.ac.uk

Molecular Recognition and Interaction Modeling (Non-Biological Context)

Beyond synthesis, computational methods are vital for understanding how molecules like this compound interact with other chemical entities in non-biological systems. This is relevant for applications in materials science, sensor technology, and supramolecular chemistry.

Ligand-Host Interaction Simulations

In a non-biological context, this compound can act as a "guest" molecule that binds to a synthetic "host," such as a calixarene (B151959), cyclodextrin, or a metal-organic framework (MOF). acs.org Molecular dynamics (MD) simulations and docking studies are used to model these interactions.

These simulations can predict:

Binding Affinity: By calculating the free energy of binding, which indicates the strength of the interaction between the host and guest.

Binding Pose: The preferred orientation and conformation of the guest molecule within the host's cavity.

Key Intermolecular Forces: Identifying whether hydrogen bonds, van der Waals forces, or electrostatic interactions are dominant in stabilizing the host-guest complex.

For example, a study might simulate how the protonated piperidinium (B107235) groups of the molecule interact with the carboxylate groups of a modified calixarene host, predicting the stability and structure of the resulting supramolecular assembly. acs.org Such simulations guide the design of novel materials with tailored recognition properties.

Virtual Screening Methodologies for Non-Biological Targets

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific target. nih.gov While commonly used in drug discovery, this methodology is equally applicable to non-biological targets. arabjchem.org

For instance, one could perform a virtual screen to find molecules capable of binding to a specific site on a nanoparticle surface or acting as a recognition element in a chemical sensor. nih.gov A library of compounds, including this compound and its analogues, would be computationally "docked" against a model of the non-biological target.

The process typically involves:

Library Preparation: Creating 3D models of thousands or millions of potential ligand molecules.

Target Definition: Building a computational model of the target, such as a specific crystal facet of a material or the cavity of a synthetic receptor.

Docking Simulation: Using algorithms to predict the binding pose and score the interaction of each ligand with the target.

Hit Selection: Ranking the compounds based on their docking scores and selecting promising candidates for experimental validation.

This approach accelerates the discovery of new materials and sensors by focusing experimental efforts on compounds with the highest predicted affinity and selectivity for a non-biological purpose.

Applications of 1 3 3 Piperidyl Propyl Piperidine As a Versatile Chemical Scaffold

Building Block for Advanced Organic Synthesis and Complex Molecule Construction

Piperidine (B6355638) and its derivatives are fundamental building blocks in organic synthesis, prized for their role in constructing complex molecular architectures. ontosight.ainih.gov The piperidine moiety is a recurring motif in numerous natural products and pharmacologically active compounds. ajchem-a.comijnrd.org Synthetic chemists frequently employ piperidine-containing fragments to introduce specific steric and electronic properties into target molecules. whiterose.ac.uk The synthesis of highly substituted piperidines is an active area of research, with methods such as hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions being commonly used. nih.govwhiterose.ac.uk

The structure of 1-[3-(3-Piperidyl)propyl]piperidine, featuring two piperidine rings linked by a propyl chain, offers several reactive sites for further functionalization. The secondary amine in the 3-substituted piperidine ring and the tertiary amine in the 1-substituted ring can participate in various chemical transformations. This dual functionality allows for the stepwise or simultaneous introduction of different substituents, leading to a wide array of complex derivatives. For instance, the nitrogen atoms can be acylated, alkylated, or used to direct further reactions on the piperidine rings.

Role in Supramolecular Chemistry and Self-Assembly Processes

Application in Polymer Chemistry and Functional Material Design

Piperidine-containing polymers have been explored for various applications, and the bifunctional nature of this compound makes it a candidate for use in polymer chemistry.

Monomer Design and Polymerization Studies

The presence of two reactive amine functionalities suggests that this compound could potentially be used as a monomer or a building block for the synthesis of polymers. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess repeating units containing the bis-piperidine structure, which could impart specific properties such as thermal stability, altered solubility, or the ability to coordinate with metal ions. The reactivity of the secondary amine could also be exploited in ring-opening polymerizations or as an initiator or chain transfer agent in certain polymerization processes.

Ligand Design in Non-Biological Coordination Chemistry

Piperidine derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atom to coordinate with a variety of metal ions. The bis-piperidine structure of this compound makes it a potentially interesting chelating ligand. The two nitrogen atoms, separated by the flexible propyl chain, could coordinate to a single metal center to form a stable chelate ring. The size of the resulting chelate ring would be dependent on the conformation of the propyl linker.

The coordination of metal ions to such a ligand could lead to the formation of complexes with specific geometries and electronic properties. These complexes could have applications in catalysis, for example, by promoting or directing chemical reactions. The steric bulk of the piperidine rings and any additional substituents could be used to create a specific coordination environment around the metal center, influencing the selectivity and efficiency of catalytic processes. While piperidine itself is a common ligand, the design of more complex polydentate ligands based on linked piperidine units remains an area of active investigation. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For 1-[3-(3-Piperidyl)propyl]piperidine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the protons on the two piperidine (B6355638) rings and the propyl linker. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, protons adjacent to the nitrogen atoms would be deshielded and appear at a lower field (higher ppm value). Spin-spin coupling patterns would reveal the neighboring protons, allowing for the assignment of each signal to a specific position in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are also dependent on their chemical environment. Carbons bonded to nitrogen will be shifted downfield.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of the molecular ion would likely occur at the C-C bonds of the propyl chain and within the piperidine rings. Common fragmentation pathways for piperidine derivatives involve the loss of alkyl radicals and the formation of stable iminium ions. A predicted GC-MS spectrum for piperidine shows a base peak at m/z 84, corresponding to the loss of a hydrogen atom. hmdb.ca The fragmentation of this compound would be more complex, but would be expected to yield fragments corresponding to the piperidinylpropyl cation and other characteristic fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aliphatic CH₂ and CH groups would appear in the region of 2850-3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the 3-piperidyl group would be expected in the range of 3300-3500 cm⁻¹, although this may be broad. C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The IR spectrum of piperidine itself shows prominent peaks around 2930 cm⁻¹ (C-H stretch) and in the fingerprint region. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-N skeletal vibrations are often strong in Raman spectra. The symmetric C-H stretching vibrations would also be prominent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive information about its bond lengths, bond angles, and conformation.

Studies on related piperidine-containing compounds have shown that the piperidine ring typically adopts a chair conformation. nih.govresearchgate.net For this compound, X-ray crystallography would reveal the conformation of both piperidine rings and the torsion angles of the propyl linker, providing a complete and unambiguous structural determination in the solid state. The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, would also be elucidated. mdpi.commdpi.com

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of non-volatile compounds. For this compound, a C18 column could be employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). researchgate.net Chiral HPLC could be used to separate enantiomers if the compound is chiral. researchgate.netnih.govgoogle.com

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. This compound may be amenable to GC analysis. The choice of the column and temperature program would be critical for achieving good separation. GC-MS analysis would provide both retention time information for quantification and mass spectral data for identification. rsc.orgshimadzu.comnih.gov

Specialized Spectroscopic Probes for Dynamic and Intermolecular Studies

While standard spectroscopic methods provide a static picture of the molecule, specialized techniques can be used to study its dynamic behavior and intermolecular interactions. For instance, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine through-space proximities of protons, providing further conformational information in solution. Fluorescence spectroscopy could be employed if the molecule is fluorescent or can be derivatized with a fluorescent tag, allowing for highly sensitive detection and the study of its interactions with other molecules.

Future Research Perspectives in 1 3 3 Piperidyl Propyl Piperidine Chemistry

Innovations in Sustainable and Efficient Synthetic Routes

The traditional synthesis of piperidine-containing molecules often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing greener and more efficient synthetic strategies.

A primary area of innovation lies in the adoption of catalytic C-H bond functionalization . thieme-connect.com This powerful technique allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. thieme-connect.com Research could target the selective C-H alkylation of a piperidine (B6355638) precursor to introduce the propylpiperidine side chain in a single, atom-economical step.

Another promising avenue is the implementation of flow chemistry and electrochemical methods . nih.govnih.govresearchgate.net Flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. nih.govnih.govresearchgate.net An electrochemical approach, for instance, could be used for the reductive amination or cyclization steps required to form the piperidine rings, minimizing the use of chemical reductants. mdpi.com A recent study demonstrated a flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines, highlighting the potential for high-yield, scalable production of piperidine derivatives. nih.gov

Furthermore, the development of biocatalysis and the use of bio-renewable feedstocks represent a significant leap towards sustainability. rsc.org Enzymes could be engineered to catalyze key bond-forming reactions with high stereoselectivity, which is crucial for a chiral molecule like 1-[3-(3-Piperidyl)propyl]piperidine. Investigating synthetic pathways starting from bio-derived materials, such as 2,5-bis(aminomethyl)furan, could provide a sustainable alternative to petroleum-based precursors. rsc.org

Synthetic Strategy Potential Advantages Research Focus
Catalytic C-H FunctionalizationReduced step count, high atom economy, access to novel analogues. thieme-connect.comDevelopment of selective catalysts for direct alkylation of piperidine rings.
Flow & Electrochemical SynthesisEnhanced safety, scalability, precise control, reduced reagent use. nih.govnih.govresearchgate.netOptimization of flow reactors and electrochemical cells for piperidine synthesis.
Biocatalysis & Renewable FeedstocksHigh stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.orgEnzyme discovery and engineering; synthesis from bio-based starting materials. rsc.org

Elucidation of Unexplored Reactivity and Transformation Pathways

The chemical structure of this compound, featuring two tertiary amine nitrogens and multiple C-H bonds, presents a rich playground for exploring novel reactivity. Future research should aim to move beyond simple N-alkylation or acylation and investigate more complex transformations.

One area of interest is the selective functionalization of the piperidine rings . While the nitrogen atoms are the most nucleophilic centers, developing methods to selectively functionalize the α, β, or γ C-H bonds would open up new avenues for creating diverse analogues. thieme-connect.com This could be achieved through directed metalation-trapping sequences or advanced transition-metal catalyzed C-H activation strategies. thieme-connect.com

The reactivity of the propyl linker also warrants investigation. Transformations such as dehydrogenation to form an unsaturated linker or the introduction of functional groups along the three-carbon chain could lead to compounds with altered conformational properties and biological activities.

Furthermore, exploring the molecule's behavior under photoredox or electrochemical catalysis could unveil unique reaction pathways. thieme-connect.com These methods can generate radical intermediates, leading to transformations that are inaccessible through traditional ionic chemistry. For example, a radical-mediated cyclization could potentially be used to form new ring systems fused to the existing piperidine moieties.

Advancements in Computational Predictions of Chemical Behavior

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, future computational studies can provide deep insights into its behavior.

Conformational analysis using methods like Density Functional Theory (DFT) will be crucial. The molecule possesses significant conformational flexibility due to the piperidine rings and the propyl linker. A thorough understanding of the accessible conformations and their relative energies is essential for predicting its interaction with biological targets or its performance in material science applications.

Predicting reactivity and spectroscopic properties is another key area. Computational models can be used to calculate pKa values, predict the sites most susceptible to electrophilic or nucleophilic attack, and simulate NMR and IR spectra to aid in structural elucidation. For instance, DFT calculations can help rationalize the regioselectivity of N-alkylation reactions. rsc.org

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in different environments, such as in solution or within a polymer matrix. This can provide insights into its solvation properties, aggregation behavior, and interactions with other molecules over time.

Computational Method Predicted Property/Behavior Potential Impact
Density Functional Theory (DFT)Conformational energies, reaction mechanisms, spectroscopic data (NMR, IR), pKa. rsc.orgGuide for synthesis, rationalization of reactivity, aid in characterization.
Molecular Dynamics (MD)Solvation, aggregation, dynamic interactions with other molecules.Understanding behavior in complex systems, design of new materials.
Quantum Mechanics/Molecular Mechanics (QM/MM)Interaction with biological macromolecules (e.g., enzymes, receptors).Design of derivatives with specific biological or catalytic functions.

Expansion of Applications in Non-Biological Chemical Systems

While piperidine-containing compounds are prevalent in pharmaceuticals, exploring the utility of this compound in non-biological contexts could unlock new applications.

Its structure, featuring two basic nitrogen atoms separated by a flexible linker, makes it an excellent candidate as a bidentate ligand in coordination chemistry and catalysis . The two piperidine nitrogens can coordinate to a metal center, forming a chelate complex. Future research could involve synthesizing and evaluating the catalytic activity of such metal complexes in reactions like hydrogenation, cross-coupling, or polymerization. The nature of the metal and the conformational properties of the ligand would be key parameters to investigate.

The compound could also be explored as a building block for novel polymers or materials . The two tertiary amine functionalities could be incorporated into polymer chains, for example, through reactions with di-epoxides or di-isocyanates, to create new materials with unique thermal or mechanical properties. Its basic nature also suggests potential use as a corrosion inhibitor or an acid scavenger in various chemical processes.

Methodological Development for Enhanced Characterization

The unambiguous characterization of this compound and its derivatives requires sophisticated analytical techniques. Future research will likely focus on developing and applying advanced methods for its analysis.

Given that the molecule has two stereocenters (at the C3 position of each piperidine ring), advanced chiral chromatography techniques will be essential for separating the different stereoisomers (diastereomers and enantiomers). The development of specific chiral stationary phases for this class of compounds would be highly beneficial.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, will continue to be vital for confirming the connectivity and determining the solution-state conformation of the molecule. Investigating the use of long-lived nuclear spin states could provide novel structural insights. nih.govnih.gov

Finally, the coupling of mass spectrometry with techniques like ion mobility could provide an additional dimension of separation and characterization, allowing for the differentiation of isomers and conformers based on their size and shape in the gas phase.

Q & A

Q. What are the key synthetic routes for 1-[3-(3-Piperidyl)propyl]piperidine, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation or acylation of piperidine derivatives. For example, alkylation of 3-piperidylpropyl bromide with piperidine in the presence of a base like potassium carbonate (K₂CO₃) under reflux in acetonitrile yields the target compound. Reaction temperature (60–80°C) and solvent polarity significantly affect intermediate stability and final yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the integration of piperidine ring protons (δ 1.4–2.8 ppm) and propyl linker protons (δ 1.2–1.6 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 224.2022 for C₁₃H₂₄N₂), while Fourier-Transform Infrared Spectroscopy (FTIR) identifies secondary amine stretches (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility profiling in DMSO, water, and ethanol at 25°C (via UV-Vis spectroscopy) is recommended. Stability studies under varying pH (4–10) and temperatures (4°C, 25°C) over 72 hours, analyzed by HPLC, reveal degradation kinetics. For example, acidic conditions (pH < 5) may hydrolyze the propyl linker, reducing bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental yields in synthesis?

Discrepancies often arise from unaccounted steric effects or solvent interactions. For instance, density functional theory (DFT) may predict a favorable energy pathway for alkylation, but experimental yields drop due to solvent polarity reducing nucleophilicity. Hybrid methods combining quantum mechanics/molecular mechanics (QM/MM) with empirical solvent correction factors (e.g., using COSMO-RS) improve accuracy .

Q. How can researchers design experiments to elucidate the compound’s CYP450 inhibition mechanism?

Competitive inhibition assays using human liver microsomes (HLMs) and fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) quantify IC₅₀ values. Molecular docking (AutoDock Vina) identifies binding poses in CYP3A4’s active site, while site-directed mutagenesis (e.g., Phe304Ala) validates key interactions. Cross-validation with kinetic solubility data ensures physiological relevance .

Q. What methodologies optimize the compound’s selectivity for neuronal targets versus off-site receptors?

Radioligand binding assays (e.g., σ receptor vs. NMDA receptor) using tritiated ligands (³H-DTG for σ receptors) quantify selectivity ratios. Structure-activity relationship (SAR) studies modifying the propyl linker length (C3 vs. C4) or introducing electron-withdrawing groups (e.g., -CF₃) enhance specificity. Pharmacophore modeling (MOE software) guides rational design .

Q. How do environmental factors (e.g., temperature, humidity) affect the compound’s adsorption on laboratory surfaces?

Microspectroscopic imaging (AFM-IR) tracks adsorption on glass or polystyrene surfaces under controlled humidity (30–70% RH). Kinetic studies show adsorption follows Langmuir isotherm models, with ΔG values (~-25 kJ/mol) indicating physisorption. Pre-treatment with silanizing agents reduces surface binding by 40%, critical for minimizing experimental variability .

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